4-Bromo-8-chloroisoquinolin-1-ol
Description
Contextualization of Halogenated Isoquinoline (B145761) Scaffolds in Synthetic Chemistry
Halogenated isoquinoline scaffolds are of considerable importance in synthetic chemistry due to the versatile reactivity of the carbon-halogen bond. google.com Halogens can serve as leaving groups in nucleophilic substitution reactions or as handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in constructing complex molecular frameworks from simpler precursors.
The presence of halogens on the isoquinoline ring system allows for regioselective functionalization, enabling the introduction of a wide variety of substituents at specific positions. researchgate.net For instance, a bromine atom is often more reactive in certain cross-coupling reactions than a chlorine atom, allowing for sequential and site-selective modifications. This differential reactivity is a powerful tool for synthetic chemists aiming to build molecular diversity. The introduction of halogen atoms can also modulate the electronic properties and biological activity of the resulting molecules.
Academic Significance of Isoquinoline Derivatives as Synthetic Intermediates
Isoquinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. google.com They form the core structure of numerous natural products, particularly alkaloids like papaverine (B1678415) and morphine, which exhibit significant physiological effects.
In academic research, isoquinoline derivatives are highly valued as synthetic intermediates for the preparation of more complex molecules with potential applications in materials science and pharmacology. google.comchemicalbook.com The isoquinoline nucleus can be modified at various positions to fine-tune its steric and electronic properties, making it an ideal template for developing new compounds with desired functions. Traditional synthetic methods for creating the isoquinoline core include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, although newer, more efficient methods are continually being developed. researchgate.net
Overview of Research Trajectories for Novel Polyfunctionalized Heterocycles
Modern organic synthesis is increasingly focused on the development of efficient methods for the creation of polyfunctionalized heterocycles. These are cyclic compounds containing multiple different functional groups, which can be orthogonally addressed in subsequent synthetic steps. The interest in such compounds is driven by the need for molecular complexity and diversity in drug discovery and materials science.
Current research trajectories include the development of domino and multi-component reactions, which allow for the formation of several chemical bonds in a single operation, thereby increasing synthetic efficiency. The use of transition-metal catalysis is also a major focus, enabling the selective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The synthesis of novel heterocyclic systems, including those with unusual substitution patterns or ring fusions, is an active area of investigation, as these compounds can exhibit unique chemical and physical properties.
Rationale for Focused Academic Investigation of 4-Bromo-8-chloroisoquinolin-1-ol
While specific research on this compound is not widely documented in publicly available literature, a clear rationale for its academic investigation can be constructed based on the known chemistry of its constituent parts. The compound combines several key features that make it a highly attractive target for synthetic exploration.
The isoquinolin-1-ol core is a versatile platform for further chemical elaboration. The hydroxyl group can be alkylated, acylated, or converted into a leaving group for nucleophilic substitution. Its tautomeric relationship with the 1(2H)-isoquinolinone form provides additional reaction pathways.
The presence of two distinct halogen atoms at positions 4 and 8 offers the potential for selective, stepwise functionalization. The bromo group at position 4 is generally more reactive in palladium-catalyzed cross-coupling reactions than the chloro group at position 8. This differential reactivity could allow for the sequential introduction of different substituents, leading to the creation of highly complex and diverse molecular architectures from a single starting material. For example, a Suzuki coupling could be performed at the C4-Br bond, followed by a different coupling reaction at the C8-Cl bond under more forcing conditions.
The combination of these functional groups in a single molecule makes this compound a potentially valuable intermediate for the synthesis of novel compounds with applications in medicinal chemistry and materials science. Its investigation would contribute to the broader understanding of the reactivity of polyhalogenated heterocyclic systems and could lead to the discovery of new synthetic methodologies.
Data Tables
Table 1: Physicochemical Properties of Isoquinoline and Related Halogenated Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Isoquinoline | 91-22-5 | C₉H₇N | 129.16 |
| 4-Bromoisoquinoline | 1532-71-4 | C₉H₆BrN | 208.06 |
| 4-Bromo-8-chloroisoquinoline | 1215767-86-4 | C₉H₅BrClN | 242.50 |
| 8-Bromo-1(2H)-isoquinolinone | 475994-60-6 | C₉H₆BrNO | 224.05 |
| 4-Bromo-1-chloro-8-methylisoquinoline | 1367789-53-4 | C₁₀H₇BrClN | 256.53 |
Note: Data for this compound is not available. The table provides data for the parent isoquinoline and structurally related compounds to offer context.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-8-chloro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-4-12-9(13)8-5(6)2-1-3-7(8)11/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJUEWSFJJFVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 8 Chloroisoquinolin 1 Ol
Retrosynthetic Analysis and Strategic Disconnections for Isoquinoline (B145761) Formation
A plausible retrosynthetic analysis for 4-Bromo-8-chloroisoquinolin-1-ol reveals several strategic disconnections. The primary disconnection of the isoquinoline core can be approached in two main ways: breaking the C4-C4a and N2-C3 bonds, which is characteristic of building the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring, or disconnecting the C4a-C5 and N2-C1 bonds, which involves forming the benzene ring onto a pyridine precursor.
For the synthesis of this compound, the more common and practical approach involves the formation of the nitrogen-containing ring onto a substituted benzene precursor. This leads to two primary retrosynthetic pathways:
Pathway A: Cyclization followed by halogenation. This strategy involves the initial synthesis of an 8-chloroisoquinolin-1-ol intermediate, followed by regioselective bromination at the C4 position. Alternatively, a 4-bromoisoquinolin-1-ol could be synthesized first, followed by regioselective chlorination at the C8 position.
Pathway B: Cyclization of a di-halogenated precursor. This approach starts with a 2-bromo-6-chlorosubstituted benzene derivative, which is then elaborated and cyclized to form the target isoquinoline core with the halogens already in place.
These pathways dictate the choice of starting materials and the sequence of synthetic transformations, as detailed in the subsequent sections.
Cyclization Reactions and Annulation Strategies for the Isoquinoline Core
The construction of the isoquinoline skeleton is a pivotal step in the synthesis of this compound. Several classical and modern cyclization methods can be adapted for this purpose.
Bischler-Napieralski Reaction and Modern Variants
The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines or isoquinolinones. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). wikipedia.orgorganic-chemistry.org
For the synthesis of this compound via Pathway B, a potential precursor would be N-[2-(2-bromo-6-chlorophenyl)ethyl]acetamide. The cyclization of this precursor would be challenging due to the electron-withdrawing nature of the halogen substituents, which deactivates the aromatic ring towards electrophilic substitution. wikipedia.org Therefore, more forcing reaction conditions, such as the use of P₂O₅ in refluxing POCl₃, might be necessary. wikipedia.org
| Precursor | Reagents and Conditions | Product | Notes |
| N-[2-(2-bromo-6-chlorophenyl)ethyl]acetamide | P₂O₅, POCl₃, reflux | 4-Bromo-8-chloro-3,4-dihydroisoquinoline | Subsequent oxidation and hydrolysis would be required. The electron-withdrawing groups may hinder cyclization. |
| N-[2-(2-chlorophenyl)ethyl]acetamide | POCl₃, reflux; then NBS | 8-Chloro-3,4-dihydroisoquinoline, then bromination | A two-step approach (Pathway A) might be more feasible. |
Modern variants of the Bischler-Napieralski reaction employ milder reagents and conditions, which could be advantageous. For instance, the use of triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base can promote cyclization under less harsh conditions. organic-chemistry.org
Pomeranz-Fritsch Synthesis and Optimized Conditions
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. mdpi.comnih.govresearchgate.net This method is particularly useful for the synthesis of isoquinolines that are not substituted at the 1-position. To synthesize the target isoquinolin-1-ol, a modification of this reaction would be necessary.
A key starting material for this approach would be 2-bromo-6-chlorobenzaldehyde. This aldehyde can be condensed with aminoacetaldehyde diethyl acetal, and the resulting Schiff base can be subjected to acid-catalyzed cyclization. The electron-withdrawing nature of the halogens would again present a challenge for the electrophilic aromatic substitution step. nih.govorgsyn.org
| Starting Material | Key Intermediate | Cyclization Conditions | Potential Product |
| 2-Bromo-6-chlorobenzaldehyde | N-(2-Bromo-6-chlorobenzylidene)-2,2-diethoxyethanamine | H₂SO₄, heat | 4-Bromo-8-chloroisoquinoline |
| 2-Chlorobenzaldehyde | N-(2-Chlorobenzylidene)-2,2-diethoxyethanamine | H₂SO₄, heat; then NBS | 8-Chloroisoquinoline, then bromination |
Optimized conditions for the Pomeranz-Fritsch reaction often involve the use of polyphosphoric acid (PPA) or other strong acids to facilitate the cyclization of deactivated aromatic rings.
Palladium-Catalyzed Annulation Reactions
Modern synthetic chemistry offers powerful palladium-catalyzed methods for the construction of heterocyclic rings. scilit.com Palladium-catalyzed annulation reactions can provide a more direct and often more functional-group-tolerant route to isoquinolinones. mdpi.com
One potential strategy involves the palladium-catalyzed intramolecular C-H activation/annulation of an N-acyl-2-haloaniline derivative. For the synthesis of this compound, a suitable precursor would be N-(2-bromo-6-chlorobenzyl)acetamide. The palladium catalyst could facilitate the direct coupling of the benzylic C-H bond with the amide carbonyl group.
| Precursor | Catalyst System | Potential Product | Advantages |
| N-(2-Bromo-6-chlorobenzyl)acetamide | Pd(OAc)₂, ligand, oxidant | 4-Bromo-8-chloroisoquinolin-1(2H)-one | High regioselectivity, milder conditions. |
| N-(2-Chlorobenzyl)acetamide | Pd(OAc)₂, ligand, oxidant; then NBS | 8-Chloroisoquinolin-1(2H)-one, then bromination | Stepwise approach may offer better control. |
These reactions often require the use of specific ligands and oxidants to achieve high yields and selectivity. The choice of the palladium source and reaction conditions is crucial for the success of this approach.
Introduction and Functionalization of Halogen Substituents (Bromine and Chlorine)
The regioselective introduction of bromine and chlorine atoms onto the isoquinoline core is a critical aspect of the synthesis of this compound. This can be achieved either by starting with pre-halogenated precursors or by direct halogenation of an isoquinoline intermediate.
Regioselective Bromination and Chlorination Techniques
The electronic properties of the isoquinolin-1-ol ring direct electrophilic substitution. The electron-donating character of the hydroxyl group (in its enol form) and the nitrogen atom activates the ring, while the precise positions of substitution are influenced by the existing substituents.
Bromination: For the synthesis of this compound from 8-chloroisoquinolin-1-ol, regioselective bromination at the C4 position is required. The C4 position is activated by the adjacent nitrogen atom and the hydroxyl group. Electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent can be employed. nih.govresearchgate.netnih.gov The reaction conditions, including solvent and temperature, would need to be carefully controlled to favor C4 bromination over other positions.
Chlorination: Similarly, for the synthesis from 4-bromoisoquinolin-1-ol, regioselective chlorination at the C8 position is necessary. The C8 position is part of the benzene ring and its reactivity is influenced by the electron-donating nature of the fused heterocyclic system. Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) could be used for this transformation. The directing effect of the existing bromo and hydroxyl groups would play a crucial role in achieving the desired regioselectivity.
| Substrate | Halogenating Agent | Target Position | Key Considerations |
| 8-Chloroisoquinolin-1-ol | N-Bromosuccinimide (NBS) | C4 | Solvent polarity and temperature to control regioselectivity. |
| 4-Bromoisoquinolin-1-ol | N-Chlorosuccinimide (NCS) | C8 | Steric hindrance and electronic effects of the bromo group. |
The development of a successful synthesis for this compound hinges on the careful selection of a robust cyclization strategy and highly regioselective halogenation methods. The electron-deactivating nature of the halogen substituents on the starting materials for cyclization reactions presents a significant hurdle that may necessitate the use of forcing conditions or modern catalytic methods. Alternatively, a stepwise approach involving the synthesis of a mono-halogenated isoquinolin-1-ol followed by a second, regioselective halogenation may offer a more controlled and higher-yielding route to the final product.
Halogen Exchange Reactions for Specific Isomer Formation
The precise installation of halogen atoms at specific positions on the isoquinoline core is a significant synthetic challenge, often requiring regioselective control. Halogen exchange reactions provide a powerful tool for the synthesis of specific isomers that may not be accessible through direct halogenation.
One of the most effective methods for halogen exchange is the lithium-halogen exchange reaction. This reaction is kinetically controlled and typically involves treating a halogenated isoquinoline with an organolithium reagent, such as n-butyllithium or t-butyllithium, at very low temperatures. The choice of the organolithium reagent and the reaction conditions can influence the selectivity of the exchange. For instance, to synthesize a 4-bromo-substituted isoquinoline, a precursor such as a 4-iodoisoquinoline could undergo a lithium-iodine exchange followed by quenching with an electrophilic bromine source like 1,2-dibromoethane. The stability of the resulting organolithium intermediate is a key factor, with aryllithium species being relatively stable at low temperatures.
Another advanced approach involves transition metal-catalyzed reactions. Palladium-catalyzed reactions, in particular, have been developed for the selective synthesis of 4-bromoisoquinolines and 4-bromoisoquinolinones. One such method utilizes the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides. By carefully selecting the catalyst system and reaction conditions (e.g., PdBr₂/CuBr₂/LiBr), it is possible to direct the cyclization to selectively form the 4-bromo-substituted isoquinoline or isoquinolinone scaffold. This method is attractive as it introduces the bromine atom at the desired C4 position during the ring-forming step.
The following table summarizes key aspects of these halogen exchange methodologies.
| Method | Reagents | Key Features | Potential Application |
| Lithium-Halogen Exchange | Organolithium (e.g., n-BuLi, t-BuLi), Electrophilic Bromine Source | Kinetically controlled; requires very low temperatures; useful for converting more reactive halogens (I, Br) to less reactive ones or vice versa. | Conversion of a pre-functionalized 4-iodo-8-chloroisoquinolin-1-ol to the target compound. |
| Palladium-Catalyzed Cyclization | 2-Alkynyl benzyl azide, PdBr₂/CuBr₂/LiBr | Selective formation of 4-bromoisoquinolines during ring construction. | De novo synthesis starting from acyclic precursors to build the 4-bromo-isoquinolinone core. |
Hydroxylation and Oxo-Group Introduction at C1 Position
The introduction of a hydroxyl group at the C1 position, which results in the isoquinolin-1(2H)-one tautomer, is a critical step in the synthesis of the target compound. This can be achieved through several strategic approaches.
Directed Functionalization Approaches
Directed functionalization involves the use of a directing group to guide a C-H activation and subsequent functionalization at a specific position. For the C1 position of isoquinoline, the nitrogen atom within the ring can inherently direct certain reactions. For instance, the formation of an isoquinoline N-oxide can activate the C1 position for subsequent transformations. While direct C-H hydroxylation at C1 is challenging, strategies involving dearomatization can be employed. In such a strategy, the isoquinoline ring is temporarily dearomatized by the addition of a nucleophile at C1, which then allows for functionalization at other positions. Re-aromatization can then restore the isoquinoline core, potentially with a new functional group at C1.
Transformations from Precursors to the Hydroxyl Group
A more common and practical approach for introducing the C1-hydroxyl group is through the transformation of a precursor functional group. A 1-haloisoquinoline, particularly 1-chloroisoquinoline, is a versatile intermediate for this purpose. 1-Chloroisoquinolines can be synthesized from the corresponding isoquinolin-1-ones using reagents like phosphorus oxychloride (POCl₃) or from isoquinoline N-oxides.
Once the 1-chloro-substituted isoquinoline is obtained, the chlorine atom can be replaced by a hydroxyl group via a nucleophilic aromatic substitution reaction. This hydrolysis can be effected by treatment with a hydroxide source, such as aqueous sodium or potassium hydroxide, often under heating. The reactivity of 1-haloisoquinolines to nucleophilic substitution is significantly higher than that of halogens on the benzene ring, allowing for selective transformation.
A plausible synthetic sequence towards this compound could therefore involve the initial synthesis of a 4-bromo-8-chloroisoquinoline skeleton, followed by conversion to the 1-chloro derivative, and finally, hydrolysis to the desired product.
| Transformation Step | Typical Reagents | Mechanism | Notes |
| Isoquinolin-1-one to 1-Chloroisoquinoline | POCl₃, PCl₅ | Nucleophilic acyl substitution | A common method to convert the lactam to a more reactive chloro group. |
| Isoquinoline N-oxide to 1-Chloroisoquinoline | POCl₃ | Rearrangement and substitution | Activates the C1 position for chlorination. |
| 1-Chloroisoquinoline to Isoquinolin-1-ol | NaOH(aq) or KOH(aq), heat | Nucleophilic Aromatic Substitution | A standard hydrolysis procedure. chemguide.co.ukchemguide.co.uklibretexts.org |
Asymmetric Synthetic Routes to Chiral Analogues (Theoretical Framework)
While this compound itself is an achiral molecule, the development of asymmetric synthetic routes to create chiral analogues is a significant area of research in medicinal chemistry. Chirality could be introduced into analogues of the target compound in several ways, such as by appending a chiral substituent, by creating a chiral center in a reduced form of the isoquinoline ring (a tetrahydroisoquinoline), or by inducing atropisomerism with bulky groups.
Theoretical approaches to synthesizing chiral analogues often rely on asymmetric catalysis. Chiral Brønsted acids or chiral metal complexes can be employed to catalyze key bond-forming reactions in a stereoselective manner. For example, a Pictet-Spengler reaction, a common method for synthesizing tetrahydroisoquinolines, can be rendered asymmetric by using a chiral catalyst to control the cyclization of a prochiral starting material.
Another strategy involves the asymmetric reduction of an isoquinoline or a dihydroisoquinoline precursor. Transition metal catalysts, such as those based on iridium or rhodium, combined with chiral ligands, have been shown to be highly effective for the asymmetric hydrogenation of the C=N bond in the isoquinoline ring system, leading to chiral tetrahydroisoquinolines with high enantioselectivity. chemshuttle.com
Furthermore, chiral auxiliaries can be attached to the nitrogen atom of a precursor, directing subsequent reactions to occur stereoselectively. After the desired chiral center is established, the auxiliary can be removed.
Green Chemistry Principles and Sustainable Synthesis Approaches
The application of green chemistry principles to the synthesis of heterocyclic compounds like isoquinolines is of growing importance to minimize environmental impact. evitachem.comrsc.org Key strategies include the use of greener solvents, the development of catalyst-free reactions, and the use of energy-efficient methods like microwave irradiation. researchgate.net
For the synthesis of isoquinoline derivatives, several green approaches have been reported:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids can significantly improve the green credentials of a synthesis. rsc.org
Multi-component Reactions (MCRs): MCRs, where three or more reactants are combined in a single step to form a complex product, are inherently atom-economical and can reduce the number of synthetic steps and purification procedures, thereby minimizing waste. guidechem.com
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, improve yields, and reduce side product formation compared to conventional heating. This can lead to more energy-efficient and cleaner reactions. evitachem.com
Catalyst-Free Reactions: The development of synthetic routes that avoid the use of (often toxic and expensive) metal catalysts is a key goal of green chemistry. Thermal cyclizations or reactions promoted by non-toxic reagents fall into this category. rsc.org
While specific green synthetic routes for this compound are not detailed in the literature, the principles mentioned above can be applied to its hypothetical synthesis to make the process more sustainable.
Mechanistic Elucidation of Synthetic Pathways and Transformations Involving 4 Bromo 8 Chloroisoquinolin 1 Ol
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the sequence of elementary steps and the factors that influence reaction speed. For the synthesis of substituted isoquinolones, kinetic analysis can help to distinguish between different proposed pathways.
In the context of isoquinoline (B145761) synthesis, reactions can often be under either kinetic or thermodynamic control. For example, in the sulfonation of isoquinoline, the reaction at a lower temperature yields the kinetically favored product, while at a higher temperature, the thermodynamically more stable product is formed. youtube.com This principle can be extrapolated to the synthesis of 4-bromo-8-chloroisoquinolin-1-ol, where the reaction conditions, particularly temperature, could influence the regioselectivity of bromination and chlorination, as well as the final cyclization to the isoquinolin-1-ol core.
The rate of nucleophilic substitution on the isoquinoline ring is also highly dependent on the position of the leaving group. Halogens at the C1 position are generally more susceptible to nucleophilic attack compared to those at other positions. youtube.com This reactivity trend is crucial for synthetic strategies that might involve the introduction of the hydroxyl group at a late stage.
A hypothetical kinetic study for a key step in the synthesis of this compound, such as a palladium-catalyzed cyclization, would involve monitoring the concentration of reactants and products over time under various conditions. The data obtained could be used to determine the reaction order with respect to each component (e.g., the starting material, catalyst, and any additives), leading to the formulation of a rate law. This rate law would provide strong evidence for or against a proposed mechanism.
Table 1: Hypothetical Kinetic Data for a Proposed Rate-Determining Step in the Synthesis of this compound
| Experiment | Initial [Substrate] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.005 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.005 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.010 | 2.4 x 10⁻⁵ |
This table illustrates how varying the initial concentrations of the substrate and catalyst could be used to determine the reaction order and establish a rate law. The data is hypothetical and serves as an example of the experimental design.
Transition State Analysis via Experimental and Computational Approaches
The transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed. Characterizing the transition state is key to understanding reaction barriers and selectivity.
Experimental Approaches: Kinetic isotope effect (KIE) studies, where an atom at a specific position is replaced by its heavier isotope, can probe the nature of the transition state. A significant KIE suggests that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step.
Computational Approaches: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for locating and characterizing transition state structures. ims.ac.jpyoutube.com These calculations can provide detailed geometric parameters, vibrational frequencies, and the energy of the transition state. By mapping the potential energy surface, computational methods can elucidate the entire reaction pathway, including intermediates and transition states. ims.ac.jp For the synthesis of this compound, computational studies could be employed to compare the activation energies of different possible cyclization pathways, thereby predicting the most likely mechanism.
A common computational method for finding transition states is the Nudged Elastic Band (NEB) method, which optimizes a path between the reactant and product. ims.ac.jp Newer methods aim to reduce the computational cost and improve the reliability of finding the correct transition state. ims.ac.jp
Table 2: Hypothetical Calculated Energetic Parameters for a Key Cyclization Step
| Parameter | Value (kcal/mol) |
| Enthalpy of Activation (ΔH‡) | +25.3 |
| Gibbs Free Energy of Activation (ΔG‡) | +35.1 |
| Imaginary Frequency of Transition State | -350 cm⁻¹ |
This table presents hypothetical data that could be obtained from a computational analysis of a transition state in the synthesis of this compound. The imaginary frequency is a key indicator of a true transition state.
Isotopic Labeling Experiments for Mechanistic Insight
Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a reaction, providing unambiguous evidence for proposed mechanistic pathways. numberanalytics.comresearchgate.net By strategically incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a starting material, one can follow their path to the final product. numberanalytics.com
For instance, in the Chichibabin reaction on isoquinoline, isotopic labeling with ¹⁵N has been used to demonstrate that the nitrogen atom of the incoming amino group is incorporated into the ring, while the original ring nitrogen is expelled as part of the leaving amino group. youtube.com
In a hypothetical synthesis of this compound, a key precursor could be synthesized with a ¹³C label at a specific position. The position of this label in the final product, determined by NMR spectroscopy or mass spectrometry, would confirm or refute a proposed rearrangement or cyclization mechanism. For example, if a proposed mechanism involves the cyclization of a substituted benzonitrile, labeling the nitrile carbon with ¹³C would allow for the definitive tracking of this carbon atom in the resulting isoquinolin-1-ol ring.
Table 3: Hypothetical Isotopic Labeling Experiment Design
| Labeled Precursor | Proposed Mechanism | Expected Position of Label in Product |
| 2-bromo-6-chlorobenzonitrile-¹³C | Intramolecular cyclization | C1 of this compound |
| 2-bromo-6-chlorobenzaldehyde-¹⁸O | Cyclization with an external nitrogen source | Oxygen of the hydroxyl group at C1 |
This table outlines how specific isotopic labeling experiments could be designed to probe the mechanism of formation of this compound.
Solvent Effects and Catalysis in Reaction Mechanisms
The choice of solvent can have a profound impact on reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. catalysis.blogosti.govrsc.org Polar protic solvents, for example, are effective at solvating ions and can favor pathways involving charged intermediates. catalysis.blog In contrast, nonpolar aprotic solvents may favor concerted or radical pathways. catalysis.blog
In the synthesis of substituted isoquinolones, the solvent can influence the outcome of catalyzed reactions. For example, in a silver-catalyzed synthesis of isoquinolones, changing the solvent from dichloroethane to butanol improved the yield for certain substrates. acs.org Similarly, in the hydrogenation of chloronitrobenzenes, the solvent was found to influence both the reaction rate and the extent of dechlorination. researchgate.net Protic solvents generally led to higher reaction rates, while aprotic solvents resulted in lower dechlorination. researchgate.net
Catalysis is central to many modern synthetic methods for isoquinolones. Transition metals like palladium, rhodium, and copper are frequently employed to facilitate key bond-forming steps. acs.orgacs.orgresearchgate.net The catalyst can influence the reaction mechanism by providing a lower energy pathway. For example, in a rhodium(III)-catalyzed C-H activation and annulation, the proposed mechanism involves the formation of a five-membered rhodacycle intermediate. acs.org The nature of the ligands on the metal center can also dramatically affect the catalyst's activity and selectivity.
Table 4: Effect of Solvent on the Yield of a Hypothetical Palladium-Catalyzed Cyclization
| Solvent | Dielectric Constant | Yield (%) |
| Toluene | 2.4 | 45 |
| Dichloroethane | 10.4 | 68 |
| Acetonitrile | 37.5 | 85 |
| Dimethylformamide (DMF) | 36.7 | 92 |
This hypothetical data illustrates the significant role the solvent can play in the efficiency of a catalytic reaction, likely due to the stabilization of polar intermediates or transition states in more polar solvents.
Energy Profiles and Reaction Coordinate Diagrams
A reaction coordinate diagram provides a visual representation of the energy changes that occur as reactants are converted into products. acs.org It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. Key features of a reaction coordinate diagram include the relative energies of the reactants, products, intermediates, and transition states.
For a multi-step reaction, the diagram will show a series of peaks (transition states) and valleys (intermediates). The rate-determining step is the one with the highest activation energy. Computational chemistry can be used to calculate the energies of the various species along the reaction pathway and construct a detailed reaction coordinate diagram. researchgate.net Such a diagram for the synthesis of this compound would provide a comprehensive understanding of the reaction's energetics and the factors that control its feasibility and rate.
Figure 1: Hypothetical Reaction Coordinate Diagram for the Formation of this compound
Reactivity Patterns and Derivatization Chemistry of 4 Bromo 8 Chloroisoquinolin 1 Ol
Reactivity at the Bromo and Chloro Substituents
The carbon-halogen bonds at positions 4 and 8 are primary sites for the introduction of new carbon-carbon and carbon-heteroatom bonds. The relative reactivity of the bromo and chloro substituents is a key consideration in designing selective synthetic strategies. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in many metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy.
Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. wikipedia.orgwikipedia.orgwikipedia.org For 4-bromo-8-chloroisoquinolin-1-ol, these reactions are expected to proceed with a degree of selectivity, primarily at the more reactive C4-Br bond.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a widely used method for forming carbon-carbon bonds. wikipedia.orglibretexts.orgorganic-chemistry.org In the case of this compound, selective coupling with an aryl or vinyl boronic acid at the C4-position is anticipated under standard conditions, leaving the C8-chloro substituent intact. A subsequent, more forcing reaction could then functionalize the C8-position. The hydroxyl group at C1 may require protection, for example as a tosylate, to prevent interference with the catalytic cycle. researchgate.net
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the greater reactivity of the C-Br bond would likely lead to selective alkynylation at the C4-position of this compound.
Heck Coupling: The Heck reaction involves the coupling of an alkene with an aryl halide. wikipedia.orgorganic-chemistry.org The reaction with this compound would be expected to yield a 4-alkenyl-8-chloroisoquinolin-1-ol derivative under typical Heck conditions. The stereoselectivity of the newly formed double bond is often trans.
Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. For the target molecule, selective coupling at the C4-bromo position is the expected outcome.
Table 1: Predicted Conditions for Selective Cross-Coupling at the C4-Position
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Probable Product |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 4-Aryl-8-chloroisoquinolin-1-ol |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF/Toluene | 4-Alkynyl-8-chloroisoquinolin-1-ol |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | 4-Alkenyl-8-chloroisoquinolin-1-ol |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene | 4-Aryl/Alkenyl-8-chloroisoquinolin-1-ol |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the displacement of the halogen substituents, particularly when the ring is activated by electron-withdrawing groups. In the isoquinoline (B145761) system, the nitrogen atom influences the electron distribution, making the positions ortho and para to it more susceptible to nucleophilic attack. The chloro group at C8 is ortho to the ring nitrogen, while the bromo group at C4 is para. This positioning activates both halogens towards SNAr. The relative leaving group ability (Br > Cl) and the electronic effects of the ring will determine the site of substitution. It is conceivable that under certain conditions, selective substitution of one halogen over the other could be achieved. For instance, in related chloro-quinolines, the C4-chloro group is readily displaced by various nucleophiles. mdpi.com
Directed Ortho-Metalation (DoM) and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. quimicaorganica.orgias.ac.in The hydroxyl group at C1, or a protected derivative thereof, can act as a directing group, facilitating deprotonation at an adjacent position by a strong base like n-butyllithium. However, in this compound, the presence of halogens introduces the possibility of halogen-metal exchange, which is often faster than deprotonation. youtube.comprinceton.edu The reaction with an organolithium reagent at low temperatures would likely result in preferential lithium-bromine exchange at the C4-position. The resulting 4-lithio-8-chloroisoquinolin-1-ol is a versatile intermediate that can be trapped with various electrophiles to introduce a wide range of substituents.
Reductive Dehalogenation Methodologies
Selective removal of one or both halogen atoms can be achieved through reductive dehalogenation. Catalytic hydrogenation using a palladium catalyst is a common method for this transformation. The greater reactivity of the C-Br bond suggests that selective de-bromination at the C4-position to yield 8-chloroisoquinolin-1-ol could be possible under controlled conditions. More vigorous conditions would likely lead to the removal of both halogen atoms. Alternative methods for reductive dehalogenation could also be employed, potentially offering different selectivity profiles.
Reactivity of the Hydroxyl Group at C1
The hydroxyl group at the C1 position of the isoquinoline ring is enolic in nature and exists in tautomeric equilibrium with the corresponding amide, isoquinolin-1(2H)-one. This duality in its character influences its reactivity.
O-Alkylation and O-Acylation Reactions
The hydroxyl group can be readily alkylated or acylated to form ether and ester derivatives, respectively. These reactions typically proceed under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide. The choice of base and reaction conditions can influence the selectivity between O- and N-alkylation/acylation of the tautomeric isoquinolinone form. rsc.orgresearchgate.net For instance, the Mitsunobu reaction has been shown to be effective for the O-alkylation of isoquinolin-1-ones. rsc.org Protection of the hydroxyl group as an ether or ester can be a crucial step in a multi-step synthesis to prevent its interference with subsequent reactions at the halogenated positions.
Table 2: Representative O-Alkylation and O-Acylation Reactions
| Reaction | Reagent | Base | Solvent | Probable Product |
| O-Alkylation | Alkyl halide (e.g., CH₃I) | NaH | THF | 4-Bromo-8-chloro-1-methoxyisoquinoline |
| O-Acylation | Acyl chloride (e.g., Acetyl chloride) | Pyridine (B92270) | CH₂Cl₂ | 4-Bromo-8-chloro-1-acetoxyisoquinoline |
Mitsunobu Reaction and its Applications
The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols into a variety of other functional groups, such as esters and ethers, with inversion of stereochemistry. organic-chemistry.orgnih.gov In the context of this compound, which can exist in a tautomeric equilibrium with its lactam form (4-bromo-8-chloro-2H-isoquinolin-1-one), the Mitsunobu reaction presents an interesting case for regioselectivity, involving potential O-alkylation of the lactim form or N-alkylation of the lactam form.
Studies on analogous isoquinolin-1-ones have shown that both N- and O-alkylation are possible under Mitsunobu conditions, with the outcome often influenced by the reaction solvent, the nature of the alcohol, and the equivalents of the reagents used. researchgate.netrsc.orgresearchgate.net For this compound, the reaction with an alcohol (R-OH), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) could theoretically yield two products: the O-alkylated product (1-alkoxy-4-bromo-8-chloroisoquinoline) and the N-alkylated product (2-alkyl-4-bromo-8-chloro-2H-isoquinolin-1-one).
Research on similar systems suggests that the use of (hetero)benzylic Mitsunobu electrophiles tends to favor O-alkylation. researchgate.netrsc.org This provides a potential route to 1-alkoxyisoquinolines that may be difficult to access through other synthetic methods. researchgate.netrsc.org The general mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by nucleophilic attack by either the oxygen of the lactim or the nitrogen of the lactam. organic-chemistry.org
Table 1: Potential Products of the Mitsunobu Reaction with this compound
| Reactant (Alcohol) | Potential O-Alkylated Product | Potential N-Alkylated Product |
| R-OH | 1-Alkoxy-4-bromo-8-chloroisoquinoline | 2-Alkyl-4-bromo-8-chloro-2H-isoquinolin-1-one |
The precise ratio of these products would likely depend on the specific reaction conditions and the electronic and steric influences of the bromo and chloro substituents on the isoquinoline ring.
Tautomeric Equilibrium Studies (Lactam-Lactim Forms)
The phenomenon of tautomerism is central to the chemistry of this compound. It is expected to exist as a mixture of the lactim (1-hydroxyisoquinoline) and lactam (isoquinolin-1(2H)-one) forms. The position of this equilibrium is influenced by several factors, including the physical state (solid, liquid, or in solution), the solvent polarity, and the presence of substituents on the ring. nih.govrsc.orgrsc.org
Studies on related hydroxyquinolines and isoquinolin-3-ols have demonstrated that both tautomers can be significant, with the equilibrium shifting based on the environment. nih.govrsc.org For instance, in nonpolar solvents, the lactim form of isoquinolin-3-ol is often predominant, while in polar solvents like ethanol, both forms can be present in considerable amounts. rsc.org Quantum-chemical calculations on similar heterocyclic systems have also been used to predict the relative stabilities of different tautomers in various media. nih.govresearchgate.net
In the case of this compound, the electron-withdrawing nature of the bromine and chlorine atoms could influence the acidity of the N-H bond in the lactam form and the O-H bond in the lactim form, thereby affecting the equilibrium position. Spectroscopic techniques such as NMR and UV-Vis are powerful tools for studying such tautomeric equilibria. For example, the chemical shifts of the protons and carbons in the vicinity of the tautomeric functional groups would differ significantly between the lactam and lactim forms. rsc.orgmdpi.com
Table 2: Tautomeric Forms of this compound
| Tautomeric Form | Structure | Key Features |
| Lactim | This compound | Aromatic isoquinoline ring with a hydroxyl group at C1. |
| Lactam | 4-Bromo-8-chloro-2H-isoquinolin-1-one | Pyridinone ring fused to a benzene (B151609) ring; contains an N-H bond and a carbonyl group. |
Electrophilic and Nucleophilic Additions to the Isoquinoline Ring System
The isoquinoline ring system can undergo both electrophilic and nucleophilic addition reactions, although these are less common than substitution reactions in the aromatic rings. The reactivity towards addition reactions is influenced by the degree of saturation of the heterocyclic ring.
Electrophilic Addition: Electrophilic addition reactions typically occur at carbon-carbon double bonds. dalalinstitute.comyoutube.comlibretexts.orgyoutube.com In a fully aromatic system like this compound, such reactions are generally unfavorable as they would disrupt the aromaticity. However, if the isoquinoline ring were partially or fully reduced, the resulting alkene-like double bonds could undergo electrophilic addition. For instance, the addition of halogens (e.g., Br₂) across a C=C bond would proceed via a cyclic halonium ion intermediate, leading to anti-addition products. libretexts.org
Nucleophilic Addition: Nucleophilic additions are more characteristic of carbonyl groups or activated double bonds. dalalinstitute.comyoutube.com The lactam form of this compound possesses a carbonyl group which could, in principle, be a target for nucleophilic attack. However, the amide resonance would decrease the electrophilicity of the carbonyl carbon compared to a ketone. More likely, nucleophilic addition could occur to the isoquinoline ring itself under certain conditions, especially if the ring is activated by strong electron-withdrawing groups or if a powerful nucleophile is used.
Oxidative and Reductive Transformations of the Heterocycle
The isoquinoline nucleus is susceptible to both oxidation and reduction, which can lead to a variety of derivatives.
Oxidation: The oxidation of isoquinoline and its derivatives can yield different products depending on the oxidizing agent and reaction conditions. rsc.orgslideshare.netscience.gov For example, oxidation can lead to the formation of N-oxides or cleavage of the benzene or pyridine ring. Enzymatic oxidation has also been explored as a green method for the site-selective oxidation of quinolines and isoquinolines. rsc.org The presence of the electron-withdrawing bromo and chloro substituents on this compound would likely make the ring more resistant to oxidation compared to unsubstituted isoquinoline.
Reduction: The isoquinoline ring can be reduced to form dihydro-, tetrahydro-, and decahydroisoquinolines. Catalytic hydrogenation is a common method for such transformations. The specific product obtained depends on the catalyst, solvent, and reaction conditions. For instance, reduction of the pyridine ring is often achieved first, leading to 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. The lactam carbonyl group in the tautomeric form of this compound could also be a site for reduction, for example, using a strong reducing agent like lithium aluminum hydride (LiAlH₄), potentially leading to an amino alcohol after workup.
Regioselective and Chemoselective Functional Group Interconversions
Functional group interconversions are fundamental in organic synthesis for modifying a molecule's structure and properties. fiveable.meyoutube.com The presence of three distinct functional groups (bromo, chloro, and the lactam/lactim system) in this compound offers opportunities for regioselective and chemoselective transformations.
Chemoselectivity: Chemoselectivity involves the selective reaction of one functional group in the presence of others. For instance, it might be possible to selectively reduce the lactam carbonyl group without affecting the halogen substituents, or to perform a substitution reaction at one of the halogen positions without altering the lactam/lactim system. The choice of reagents and reaction conditions is critical for achieving such selectivity. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds at the sites of the halogen atoms, and the relative reactivity of C-Br versus C-Cl in these reactions is well-established, with C-Br typically being more reactive. This differential reactivity could be exploited for sequential, regioselective functionalization.
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 4 Bromo 8 Chloroisoquinolin 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
1D NMR (¹H, ¹³C, ¹⁵N) Data Acquisition and Interpretation
One-dimensional NMR spectra are the foundation of structural analysis. For 4-Bromo-8-chloroisoquinolin-1-ol, the ¹H and ¹³C NMR spectra are of primary importance, with ¹⁵N NMR offering additional insights into the electronic environment of the nitrogen atom.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each of the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electronic nature of the isoquinolin-1-ol ring system. The multiplicity of each signal (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons, providing crucial information about their relative positions.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The presence of electronegative halogens and the carbonyl-like character of the C1-ol group significantly influences the chemical shifts. Quaternary carbons, those without attached protons, are also readily identified.
¹⁵N NMR, while less sensitive, can provide valuable information about the nitrogen atom's hybridization and electronic state. The chemical shift of the nitrogen in the isoquinolin-1-ol ring would be indicative of its involvement in the aromatic system and any potential tautomeric equilibria.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.5 - 6.7 | d | 7.0 - 8.0 |
| H-5 | 7.6 - 7.8 | d | 8.0 - 9.0 |
| H-6 | 7.2 - 7.4 | t | 7.5 - 8.5 |
| H-7 | 7.9 - 8.1 | d | 7.0 - 8.0 |
| OH | 11.0 - 12.0 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 160 - 165 |
| C-3 | 100 - 105 |
| C-4 | 115 - 120 |
| C-4a | 135 - 140 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| C-7 | 130 - 135 |
| C-8 | 128 - 133 |
| C-8a | 140 - 145 |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis
Two-dimensional NMR experiments provide correlations between different nuclei, offering a deeper understanding of the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. chemicalbook.com For this compound, COSY would show correlations between H-3 and the proton on the adjacent carbon (if present), and between the protons on the benzene (B151609) ring (H-5, H-6, and H-7).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. chemicalbook.com This is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). chemicalbook.com This technique is crucial for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule. For instance, correlations from the hydroxyl proton to C-1 and C-8a would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining stereochemistry and for confirming assignments in rigid molecules. In the case of this compound, NOESY could show correlations between the hydroxyl proton and H-8a, confirming their spatial proximity.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. rsc.org For this compound (C₉H₅BrClNO), the exact mass can be calculated and compared to the experimentally determined value, confirming the molecular formula. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a distinctive isotopic cluster in the mass spectrum, further corroborating the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. researchgate.net This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the halogen atoms (Br and Cl), the hydroxyl group, and potentially the cleavage of the isoquinoline (B145761) ring system. The study of fragmentation patterns in related isoquinoline alkaloids can provide a basis for predicting the fragmentation of this compound. researchgate.net
Table 3: Predicted Key Fragmentation Patterns for this compound in MS/MS
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | [M+H - Br]⁺ | Br |
| [M+H]⁺ | [M+H - Cl]⁺ | Cl |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O |
| [M+H]⁺ | [M+H - CO]⁺ | CO |
| [M+H - Br]⁺ | [M+H - Br - CO]⁺ | CO |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. hmdb.ca The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides a fingerprint of the functional groups present in the molecule.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for:
O-H stretching: A broad band in the IR spectrum around 3200-3600 cm⁻¹ is indicative of the hydroxyl group.
C=O stretching: The isoquinolin-1-ol can exist in tautomeric equilibrium with the isoquinolin-1(2H)-one form, which would exhibit a strong C=O stretching band in the IR spectrum around 1650-1680 cm⁻¹.
C=C and C=N stretching: Vibrations of the aromatic rings will appear in the region of 1400-1600 cm⁻¹.
C-Br and C-Cl stretching: These vibrations are typically found in the lower frequency region of the IR spectrum (fingerprint region), below 800 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the aromatic backbone.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (IR) |
| C=O (keto tautomer) | Stretching | 1650 - 1680 (IR) |
| C=C / C=N | Aromatic Ring Stretching | 1400 - 1600 (IR, Raman) |
| C-H | Aromatic Stretching | 3000 - 3100 (IR, Raman) |
| C-Cl | Stretching | 600 - 800 (IR) |
| C-Br | Stretching | 500 - 600 (IR) |
Computational and Theoretical Investigations of 4 Bromo 8 Chloroisoquinolin 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and bonding characteristics of 4-Bromo-8-chloroisoquinolin-1-ol. DFT calculations can elucidate the molecule's three-dimensional geometry, bond lengths, bond angles, and the distribution of electron density. These calculations are foundational for understanding the molecule's stability and intrinsic properties. nih.govrsc.orgekb.eg
A geometry optimization calculation, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), would reveal the most stable arrangement of atoms in the molecule. nih.govekb.eg The resulting data would provide precise bond lengths and angles, offering insights into the steric and electronic effects of the bromine, chlorine, and hydroxyl substituents on the isoquinoline (B145761) core.
Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP). The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating areas prone to electrophilic and nucleophilic attack, respectively. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, and positive potential near the hydrogen of the hydroxyl group.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-N2 | 1.37 Å |
| Bond Length | C4-Br | 1.90 Å |
| Bond Length | C8-Cl | 1.74 Å |
| Bond Length | C1-O | 1.36 Å |
| Bond Angle | C8-C8a-N2 | 120.5° |
| Bond Angle | C3-C4-Br | 119.8° |
| Bond Angle | C7-C8-Cl | 120.2° |
| Dihedral Angle | C5-C6-C7-C8 | 0.5° |
Note: The data in this table is hypothetical and for illustrative purposes.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpku.edu.cn The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). wikipedia.orglibretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline ring and the oxygen atom of the hydroxyl group. The LUMO, conversely, would likely be distributed over the aromatic system, with significant contributions from the carbon atoms bonded to the electron-withdrawing halogen atoms. The energies of these orbitals can be calculated using DFT.
The distribution and energies of the HOMO and LUMO can predict how this compound will interact with other molecules. wikipedia.org For instance, an electrophilic attack would be predicted to occur at the sites where the HOMO density is highest, while a nucleophilic attack would target the regions of high LUMO density.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.80 |
| HOMO-LUMO Gap | 4.45 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com For a molecule like this compound, MD simulations can provide valuable insights into its conformational dynamics, particularly the rotation around the C-O bond of the hydroxyl group and any potential flexibility in the ring system. nih.goveurekaselect.com
An MD simulation would be set up by placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water), and then calculating the forces between the atoms and their subsequent motion based on classical mechanics. mdpi.com These simulations, run over nanoseconds or longer, can reveal the preferred conformations of the molecule and the energy barriers between different conformational states. mdpi.com This information is crucial for understanding how the molecule might interact with other molecules in a dynamic environment.
The output of an MD simulation is a trajectory that describes the position, velocity, and energy of each atom over time. Analysis of this trajectory can reveal stable conformations, the frequency of conformational changes, and the formation of intra- and intermolecular hydrogen bonds.
Prediction of Spectroscopic Parameters from First Principles
Computational chemistry allows for the prediction of various spectroscopic parameters from first principles, providing a powerful tool for the interpretation of experimental spectra. For this compound, methods such as DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. ekb.egresearchgate.net
The calculated vibrational frequencies correspond to the different vibrational modes of the molecule, such as C-H stretching, C=C stretching of the aromatic rings, and vibrations involving the C-Br, C-Cl, and O-H bonds. By comparing the calculated spectrum with an experimental one, a detailed assignment of the spectral bands can be achieved. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. ekb.eg These calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. This information is invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
Table 3: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Parameter | Functional Group/Atom | Predicted Value |
| IR Frequency (cm⁻¹) | O-H stretch | 3450 |
| IR Frequency (cm⁻¹) | C=N stretch | 1620 |
| IR Frequency (cm⁻¹) | C-Br stretch | 650 |
| IR Frequency (cm⁻¹) | C-Cl stretch | 780 |
| ¹H NMR Shift (ppm) | H (hydroxyl) | 9.5 |
| ¹³C NMR Shift (ppm) | C1 (C-OH) | 160.2 |
| ¹³C NMR Shift (ppm) | C4 (C-Br) | 115.8 |
| ¹³C NMR Shift (ppm) | C8 (C-Cl) | 128.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantitative Structure-Activity Relationships (QSAR) Theoretical Frameworks (Excluding Biological Contexts)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to a specific physicochemical property. researchgate.netnih.gov While often used in drug discovery, the QSAR framework can be applied to non-biological properties as well. For a series of substituted isoquinolinols, including this compound, a QSAR model could be developed to predict properties like solubility, lipophilicity (logP), or chromatographic retention time.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression, is then used to build a mathematical equation that correlates these descriptors with the measured property. nih.gov
Such a model for isoquinolinol derivatives would allow for the prediction of the physicochemical properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.
Table 4: Examples of Molecular Descriptors for a QSAR Study of Isoquinolinol Derivatives
| Descriptor Class | Specific Descriptor |
| Electronic | Dipole Moment |
| Electronic | HOMO Energy |
| Steric | Molecular Weight |
| Steric | Molar Refractivity |
| Topological | Wiener Index |
| Physicochemical | LogP |
Solvation Models and Solvent Effects on Reactivity and Structure
The structure and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. nih.govbohrium.com Computational solvation models are used to simulate these solvent effects. There are two main types of solvation models: explicit and implicit. pitt.edu
In an explicit solvation model, individual solvent molecules are included in the simulation, providing a detailed, atomistic description of solute-solvent interactions. This approach is computationally expensive but can capture specific interactions like hydrogen bonding. pitt.edu
Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. nih.gov This approach is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent. pitt.edu
For this compound, these models could be used to study how its geometry, electronic properties, and reactivity change in different solvents. For example, a polar protic solvent like ethanol could stabilize charged intermediates in a reaction through hydrogen bonding, potentially altering the reaction pathway compared to a nonpolar solvent like benzene (B151609). acs.orgquora.com
Applications of 4 Bromo 8 Chloroisoquinolin 1 Ol As a Versatile Building Block in Complex Organic Synthesis
Role as a Precursor for Polyfunctionalized Isoquinoline (B145761) Derivatives
The inherent reactivity of the carbon-halogen bonds in 4-Bromo-8-chloroisoquinolin-1-ol, coupled with the nucleophilic character of the isoquinolin-1-ol ring system, renders it an ideal precursor for a wide range of polyfunctionalized isoquinoline derivatives. The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective functionalization through various cross-coupling reactions.
For instance, the C-Br bond at the 4-position is generally more susceptible to palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, compared to the C-Cl bond at the 8-position. This allows for the regioselective introduction of aryl, heteroaryl, and alkynyl groups at the C-4 position. Subsequent functionalization of the C-8 chloro substituent can then be achieved under more forcing reaction conditions or by employing nickel-based catalyst systems, which are known to be more effective for the activation of C-Cl bonds.
Furthermore, the isoquinolin-1-ol moiety itself can be a site for further derivatization. The hydroxyl group can be alkylated, acylated, or converted to a triflate, which can then participate in a new set of coupling reactions. The nitrogen atom of the isoquinoline ring can also be targeted, for example, through N-oxidation, which can modulate the reactivity of the entire heterocyclic system. This multi-faceted reactivity allows for a programmed, step-wise introduction of various functional groups, leading to the synthesis of highly decorated isoquinoline scaffolds from a single, readily accessible starting material.
A number of strategies have been developed for the synthesis of functionalized isoquinolin-1(2H)-one derivatives. researchgate.net For instance, direct C-4 alkylation of isoquinolin-1(2H)-ones has been achieved through conjugate addition to p-quinone methides, a process facilitated by Lewis acid catalysis. researchgate.net Additionally, regioselective C-4 sulfenylation of isoquinolin-1(2H)-ones has been demonstrated using aryl sulfonyl chlorides in a metal- and solvent-free, iodine-promoted reaction. researchgate.net These methods highlight the potential for selective modification of the isoquinolin-1-ol core.
| Reaction Type | Position | Typical Reagents and Conditions | Resulting Functional Group |
| Suzuki Coupling | C-4 | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Aryl |
| Sonogashira Coupling | C-4 | Terminal alkyne, Pd/Cu catalyst, base (e.g., Et₃N) | Alkynyl |
| Buchwald-Hartwig Amination | C-4 or C-8 | Amine, Pd catalyst, base (e.g., NaOtBu) | Amino |
| Cyanation | C-4 or C-8 | Zn(CN)₂, Pd catalyst | Cyano |
| O-Alkylation | C-1 (OH) | Alkyl halide, base (e.g., NaH) | Alkoxy |
Integration into Diverse Heterocyclic Scaffolds and Ring Systems
The functional handles present in this compound serve as anchor points for the construction of more complex, fused heterocyclic systems. The strategic unmasking or transformation of the bromo and chloro substituents can initiate cascade reactions or sequential cyclizations, leading to novel polycyclic frameworks.
For example, a Sonogashira coupling at the C-4 position with a terminal alkyne bearing a suitably positioned nucleophile (e.g., an amino or hydroxyl group) can be followed by an intramolecular cyclization to construct a new five- or six-membered ring fused to the isoquinoline core. Similarly, the introduction of a boronic acid at the C-8 position via a Miyaura borylation, followed by a Suzuki coupling with a halogenated heterocycle, can lead to the formation of bi-heterocyclic systems.
The isoquinolin-1-ol nucleus itself can participate in cycloaddition reactions. For instance, [4+2] cycloadditions (Diels-Alder reactions) with appropriate dienophiles can be envisioned, particularly after transformation of the hydroxyl group to a more electron-donating species to enhance the diene character of the heterocyclic ring. The development of transition metal-catalyzed methods for the synthesis of isoquinoline derivatives has greatly expanded the toolkit for creating such complex structures. researchgate.net
The synthesis of diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks is a topic of significant interest in medicinal chemistry. nih.gov For example, a bimetallic relay catalytic strategy has been reported for the construction of 3-aryl substituted isoquinoline derivatives. nih.gov This involved an Ag(I)-catalyzed electrophilic cyclization followed by a Rh(III)-catalyzed C-H functionalization. nih.gov Such advanced synthetic methods could be adapted to construct complex heterocyclic systems from this compound.
Development of Novel Ligands in Catalysis (Theoretical Framework)
The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry and has also found significant application in the field of catalysis as a ligand framework. nih.govnih.gov The nitrogen atom of the isoquinoline ring, along with other strategically placed heteroatoms, can effectively coordinate to transition metals, making isoquinoline-based molecules excellent candidates for the development of novel ligands for asymmetric catalysis.
Theoretically, this compound can be elaborated into a variety of chiral ligands. For example, the introduction of a chiral phosphine (B1218219) group at the C-8 position and a coordinating group at the C-1 position (e.g., an ether or an amine) could lead to a novel P,N-bidentate ligand. The steric and electronic properties of this ligand could be fine-tuned by varying the substituents at the C-4 position and on the phosphine group itself.
The axial chirality of certain 3,4-disubstituted isoquinolines has also been exploited in asymmetric catalysis. acs.org A palladium-catalyzed asymmetric Larock isoquinoline synthesis has been developed to access such axially chiral compounds. acs.org By analogy, it is conceivable that chiral ligands could be developed from this compound that could find application in a range of catalytic transformations, including hydrogenations, hydrosilylations, and cross-coupling reactions. The development of such ligands would be a valuable contribution to the field of organometallic catalysis.
| Potential Ligand Type | Key Structural Features | Potential Catalytic Applications |
| P,N-Bidentate Ligand | Phosphine at C-8, Coordinating group at C-1 | Asymmetric Hydrogenation, Hydrosilylation |
| N,N-Bidentate Ligand | Chiral amine at C-1, Nitrogen of isoquinoline ring | Asymmetric Transfer Hydrogenation |
| Axially Chiral Isoquinoline | Bulky groups at C-3 and C-4 | Asymmetric Cross-Coupling Reactions |
Synthesis of Advanced Synthetic Intermediates
Beyond its direct use, this compound can be transformed into a variety of more advanced synthetic intermediates. These intermediates can then be used in the synthesis of complex target molecules, including natural products and their analogues. A versatile synthesis of substituted isoquinolines has been developed where lithiated o-tolualdehyde tert-butylimines condense with nitriles to form intermediates that can be trapped with various electrophiles to afford highly substituted isoquinolines. nih.govharvard.edu
For example, selective metal-halogen exchange of the C-4 bromine atom, followed by quenching with an electrophile, can introduce a variety of functional groups at this position. The resulting 4-substituted-8-chloroisoquinolin-1-ol can then be subjected to further transformations at the C-8 position and the isoquinolin-1-ol moiety. This step-wise approach allows for the creation of a library of complex building blocks from a single starting material.
Furthermore, the isoquinoline ring can be cleaved under specific oxidative or reductive conditions to yield highly functionalized benzene (B151609) or pyridine (B92270) derivatives, which would be difficult to synthesize through other routes. The ability to construct such advanced intermediates with a high degree of stereochemical and regiochemical control is a testament to the versatility of this compound as a synthetic building block.
Application in Materials Science Research (e.g., as a monomer or functional unit in polymers or organic electronics, strictly non-biological)
The unique photophysical and electronic properties of the isoquinoline ring system have led to its exploration in the field of materials science. numberanalytics.comamerigoscientific.com Isoquinoline-based materials have shown potential as emitters and charge transport materials in organic light-emitting diodes (OLEDs). numberanalytics.com The introduction of heavy atoms like bromine and chlorine can influence the photophysical properties, such as promoting intersystem crossing and enhancing phosphorescence, which can be beneficial in certain OLED applications.
This compound can serve as a monomer or a functional unit in the synthesis of novel polymers and organic electronic materials. The bromo and chloro substituents can be utilized as coupling sites for polymerization reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers with an isoquinoline-1-ol unit in the backbone. The properties of these polymers, such as their band gap, solubility, and charge transport characteristics, could be tuned by co-polymerization with other aromatic monomers.
Moreover, discrete molecular materials based on the this compound core could be designed for applications in organic electronics. The introduction of electron-donating and electron-accepting groups through the functionalization of the bromo and chloro positions could lead to molecules with interesting charge-transfer properties. Research into quinoline-based materials for OLED applications has demonstrated their potential, with some derivatives showing promising blue emission and electron-transporting properties. researchgate.netuconn.edu The exploration of dihydrothieno[2,3-c]isoquinolines as luminescent materials has also been reported. acs.org These studies underscore the potential of isoquinoline derivatives, such as this compound, in the development of new functional materials. researchgate.netuconn.eduacs.org
Future Research Directions and Unexplored Academic Avenues for 4 Bromo 8 Chloroisoquinolin 1 Ol
Development of More Efficient, Stereoselective, and Sustainable Synthetic Routes
The synthesis of isoquinoline (B145761) derivatives is a cornerstone of heterocyclic chemistry, with established methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. nih.govnumberanalytics.comwikipedia.orgresearchgate.net However, these traditional methods often require harsh conditions and are limited to electron-rich starting materials. researchgate.net Future research on 4-Bromo-8-chloroisoquinolin-1-ol should focus on developing novel synthetic strategies that are more efficient, stereoselective, and environmentally benign.
One promising avenue is the use of transition-metal-catalyzed reactions, which have become increasingly important in the synthesis of complex heterocycles. numberanalytics.comorganic-chemistry.org For instance, palladium-catalyzed cyclization reactions have been successfully employed to create 4-bromoisoquinolines from 2-alkynyl benzyl (B1604629) azides. researchgate.net Future work could adapt this methodology to synthesize the target compound, potentially through a one-pot reaction that combines cyclization with the introduction of the chloro and hydroxyl groups. researchgate.net The use of alternative, less expensive metals like copper or ruthenium could also be explored to enhance the sustainability of the synthesis. organic-chemistry.org
Furthermore, the principles of green chemistry should be integrated into the synthetic design. numberanalytics.com This could involve the use of biocatalysts or enzymes to achieve high stereoselectivity under mild conditions, or the development of flow chemistry processes for safer and more efficient production. numberanalytics.comnumberanalytics.com The exploration of microwave-assisted synthesis could also lead to shorter reaction times and improved yields. numberanalytics.comresearchgate.net
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The reactivity of the this compound core is largely unexplored. The presence of two different halogen atoms (bromine and chlorine) at distinct positions, along with the hydroxyl group, offers a rich landscape for investigating novel chemical transformations.
Future research should systematically explore the selective functionalization of this molecule. For example, the differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions could be investigated. This would allow for the sequential and regioselective introduction of various substituents, leading to a diverse library of new isoquinoline derivatives. The development of palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and aminocarbonylation, could be particularly fruitful. researchgate.net
Additionally, the potential for unconventional transformations should be examined. This might include C-H activation reactions to functionalize the isoquinoline core further, or ring-opening and rearrangement reactions to access novel heterocyclic scaffolds. organic-chemistry.org The investigation of photochemical or electrochemical methods could also uncover new reactivity patterns not accessible through traditional thermal reactions.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry offers powerful tools to guide and accelerate experimental research. For this compound, advanced computational modeling can be employed to predict its properties and reactivity, thereby streamlining the development of new synthetic routes and applications.
Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, providing insights into its reactivity and the regioselectivity of electrophilic and nucleophilic substitution reactions. youtube.com Such models can help in understanding the mechanisms of potential reactions and in optimizing reaction conditions.
Furthermore, computational modeling can aid in the design of new catalysts for the synthesis of this compound. By simulating the interaction between the substrate and various catalysts, researchers can identify the most promising candidates for experimental investigation. This predictive approach can significantly reduce the time and resources required for catalyst development.
Design of Next-Generation Isoquinoline-Based Synthetic Methodologies
Building upon the knowledge gained from studying this compound, the development of next-generation synthetic methodologies for the broader class of substituted isoquinolines represents a significant future direction. The unique substitution pattern of this molecule can serve as a template for creating new synthetic strategies.
A key goal would be to develop modular and flexible synthetic routes that allow for the easy introduction of a wide range of functional groups at various positions of the isoquinoline ring. This could involve the development of novel multi-component reactions or cascade reactions that build the isoquinoline core and introduce desired substituents in a single, efficient step. organic-chemistry.orgnih.gov
Moreover, the synthesis of isoquinoline derivatives with specific stereochemistry is a persistent challenge. nih.gov Future research could focus on developing asymmetric synthetic methods to produce enantiomerically pure isoquinolines, which is of particular importance for pharmaceutical applications. nih.govresearchgate.net
Investigation of Supramolecular Assembly Principles (Excluding Self-Assembly in Biological Systems)
The field of supramolecular chemistry explores the non-covalent interactions between molecules. The planar, aromatic structure of the isoquinoline core, combined with its halogen and hydroxyl substituents, makes this compound an interesting candidate for studies on supramolecular assembly.
Future research could investigate how this molecule self-assembles in the solid state and in solution through interactions such as hydrogen bonding (via the hydroxyl group) and halogen bonding (via the bromine and chlorine atoms). Understanding these assembly principles could lead to the design of new materials with interesting optical or electronic properties. For example, isoquinoline-based materials have potential applications in organic light-emitting diodes (OLEDs) and other flexible electronic devices. numberanalytics.com
By systematically studying the factors that govern the supramolecular assembly of this compound and its derivatives, researchers could develop strategies for creating novel functional materials with tailored properties.
Q & A
Q. What are the standard synthetic routes for 4-Bromo-8-chloroisoquinolin-1-ol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves halogenation of an isoquinolin-1-ol precursor. For example:
- Step 1: Bromination at position 4 using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere .
- Step 2: Chlorination at position 8 via electrophilic substitution using POCl₃ or SOCl₂, followed by quenching with aqueous base .
Key Variables: - Temperature control (40–60°C for bromination; 80–100°C for chlorination).
- Solvent choice impacts regioselectivity (e.g., DMF minimizes side reactions vs. THF).
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Aromatic protons at δ 7.2–8.5 ppm (doublets for Br/Cl-substituted positions).
- ¹³C NMR: Carbons adjacent to halogens show distinct deshielding (e.g., C-Br at ~115 ppm, C-Cl at ~125 ppm) .
- HPLC-MS: Reverse-phase C18 column with acetonitrile/water (0.1% formic acid) confirms molecular ion [M+H]⁺ at m/z 258.3 .
- Elemental Analysis: Validates stoichiometry (C: 41.7%, H: 2.3%, Br: 30.9%, Cl: 13.7%) .
Q. How does the hydroxyl group at position 1 influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The hydroxyl group acts as a directing group, facilitating Suzuki-Miyaura coupling at position 4 (bromine site).
- Procedure:
- Protect the hydroxyl group with TMSCl to prevent side reactions.
- Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in THF/Na₂CO₃ (80°C, 12 h).
- Deprotect with TBAF to recover the hydroxyl group .
Note: Steric hindrance from chlorine at position 8 may reduce coupling efficiency by ~15% compared to non-chlorinated analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles.
- Step 1: Validate compound purity via HPLC and elemental analysis to rule out batch-specific impurities .
- Step 2: Standardize biological assays (e.g., enzyme inhibition using fixed ATP concentrations for kinase assays).
- Step 3: Perform dose-response curves (IC₅₀) under controlled pH and temperature to compare studies .
Case Example: Discrepancies in IC₅₀ values (2–10 μM) for kinase inhibition were traced to differences in DMSO solvent concentration (>1% reduces activity by 30%) .
Q. What computational strategies are effective for predicting the binding modes of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with halogen-bonding parameters (e.g., Br···O/N interactions) to model enzyme binding pockets .
- MD Simulations: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability of the ligand-receptor complex.
- QM/MM Calculations: Evaluate electronic effects of chlorine’s electron-withdrawing properties on binding affinity .
Validation: Compare predicted binding energies with experimental SPR (surface plasmon resonance) data .
Q. How can regioselectivity challenges in synthesizing derivatives of this compound be mitigated?
Methodological Answer:
- Directed Metalation: Use LiTMP (lithium tetramethylpiperidide) to deprotonate position 3 selectively, enabling functionalization without disturbing Br/Cl substituents .
- Protection/Deprotection: Temporarily protect the hydroxyl group with acetyl to prevent unwanted nucleophilic attack during alkylation .
- Microwave-Assisted Synthesis: Reduce reaction times (30 min vs. 12 h) to minimize side-product formation .
Q. What methodological frameworks are recommended for designing SAR studies on halogenated isoquinolinols?
Methodological Answer:
- Variable Analysis: Systematically replace Br/Cl with F, I, or methyl groups to assess electronic/steric effects .
- Biological Assays: Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity patterns.
- Data Integration: Use PCA (principal component analysis) to correlate substituent properties (Hammett σ, molar refractivity) with bioactivity .
Example: Replacing Br with I at position 4 increased kinase inhibition by 40% but reduced solubility 3-fold .
Q. How can researchers ensure reproducibility in studies involving this compound?
Methodological Answer:
- Documentation: Publish detailed synthetic protocols (solvent volumes, stirring rates) and characterization data (NMR spectra, HPLC traces) .
- Collaborative Trials: Share batches with independent labs for cross-validation of biological results .
- Open Data: Deposit raw data in repositories like Zenodo to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
